3-Chlorophenol
Overview
Description
3-Chlorophenol is an organic compound with the molecular formula C₆H₅ClO. It is one of three isomers of monochlorophenol, where a chlorine atom is substituted at the third position of the benzene ring. This compound is a colorless or white solid that melts easily and exhibits significant solubility in water . It is commonly used in various industrial applications due to its chemical properties.
Scientific Research Applications
3-Chlorophenol has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Phenolic compounds like 3-Chlorophenol pose serious health risks to humans, animals, and aquatic systems. Therefore, effective treatment methods are needed before these compounds are discharged into the environment . Recent studies have focused on the development of advanced technologies for phenol removal .
Mechanism of Action
Target of Action
3-Chlorophenol primarily targets the enzyme Lysozyme . Lysozymes are enzymes that play a crucial role in the immune system, as they are capable of breaking down the cell walls of certain bacteria .
Mode of Action
It is known that chlorophenols, in general, can disrupt cellular processes by uncoupling oxidative phosphorylation . This disruption can lead to changes in cellular metabolism and energy production .
Biochemical Pathways
The degradation of this compound by microorganisms involves several biochemical pathways . The initial steps of degradation produce muconolactone, a compound involved in the TCA cycle . The degradation process can occur via the ortho cleavage or ring fission pathways . These pathways are crucial for the breakdown of aromatic compounds and their derivatives .
Pharmacokinetics
It is known that this compound is a small molecule with a chemical formula of c6h5clo , suggesting that it may have significant solubility in water .
Result of Action
The result of this compound’s action at the molecular and cellular level is largely dependent on its interaction with its target, Lysozyme . Given its potential to disrupt oxidative phosphorylation , it may lead to changes in cellular energy production and metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence of microorganisms capable of degrading this compound can influence its persistence in the environment . Additionally, the compound’s behavior in the environment can be affected by the structure of the molecule, including the number and position of chlorine atoms .
Biochemical Analysis
Biochemical Properties
3-Chlorophenol plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, in the process of biodegradation, certain bacteria produce enzymes that can break down this compound .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the environmental conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorophenol can be synthesized through several methods. One common method involves the dechlorination of polychlorophenols. Another method is the cumene process, which starts with the alkylation of chlorobenzene with propylene .
Industrial Production Methods
Industrially, this compound is produced by the dechlorination of polychlorophenols. This process involves the selective removal of chlorine atoms from polychlorinated phenols to yield this compound . The cumene process is also used, where chlorobenzene is alkylated with propylene to form cumene, which is then oxidized and hydrolyzed to produce this compound .
Chemical Reactions Analysis
Types of Reactions
3-Chlorophenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form chlorocyclohexanol.
Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly used.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorocyclohexanol.
Substitution: Various substituted chlorophenols depending on the reagent used.
Comparison with Similar Compounds
3-Chlorophenol is one of three isomers of monochlorophenol, the others being 2-Chlorophenol and 4-Chlorophenol .
2-Chlorophenol: Has the chlorine atom at the second position.
4-Chlorophenol: Has the chlorine atom at the fourth position.
Conclusion
This compound is a versatile compound with significant industrial and scientific applications Its unique chemical properties make it valuable in various fields, from organic synthesis to antimicrobial research
Properties
IUPAC Name |
3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNXRXVQWOLPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO, Array | |
Record name | M-CHLOROPHENOL | |
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Record name | m-CHLOROPHENOL | |
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Related CAS |
25231-12-3 | |
Record name | Phenol, 3-chloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID4024800 | |
Record name | 3-Chlorophenol | |
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Molecular Weight |
128.55 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
M-chlorophenol appears as white crystals with an odor of phenol. Sinks in and slowly dissolves in water. (NTP, 1992), White solid with an odor of phenol; Discolors upon air exposure; [Hawley] Yellow solidified mass or fragments with a stench; mp = 31 deg C; [MSDSonline], COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | M-CHLOROPHENOL | |
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Boiling Point |
417 °F at 760 mmHg (NTP, 1992), 214 °C | |
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Flash Point |
greater than 233.6 °F (NTP, 1992), Flash point > 112 °C, >112 °C (closed cup), >112 °C | |
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Record name | 3-Chlorophenol | |
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Solubility |
10 to 50 mg/mL at 59 °F (NTP, 1992), Slightly sol in chloroform; soluble in ethanol and ether; very sol in benzene, Soluble in caustic alkali, In water, 2.60X10+4 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 2.6 | |
Record name | M-CHLOROPHENOL | |
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Record name | 3-Chlorophenol | |
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Density |
1.245 at 113 °F (NTP, 1992) - Denser than water; will sink, 1.245 at 45 °C, Relative density (water = 1): 1.245 | |
Record name | M-CHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 111.6 °F ; 5 mmHg at 162 °F (NTP, 1992), 0.12 [mmHg], VP: 1 mm Hg at 44.2 °C, 0.125 mm Hg at 25 °C, Vapor pressure, Pa at 44.2 °C: 133 | |
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Record name | 3-Chlorophenol | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade[s] of chlorophenols. /Chlorophenols/ | |
Record name | 3-CHLOROPHENOL | |
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Color/Form |
Needles, White crystals | |
CAS No. |
108-43-0 | |
Record name | M-CHLOROPHENOL | |
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Record name | 3-chlorophenol | |
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Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 3-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
91 °F (NTP, 1992), 33.5 °C, 33 °C | |
Record name | M-CHLOROPHENOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20009 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3-Chlorophenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-CHLOROPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | m-CHLOROPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0150 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.